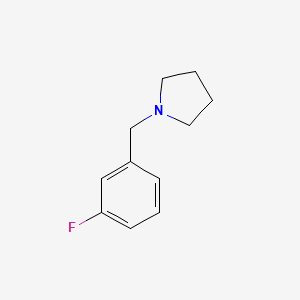

1-(3-Fluorobenzyl)pyrrolidine

Description

1-(3-Fluorobenzyl)pyrrolidine is a pyrrolidine derivative featuring a 3-fluorobenzyl substituent on the nitrogen atom. Pyrrolidine, a five-membered saturated amine ring, is a common pharmacophore in bioactive molecules due to its conformational rigidity and ability to participate in hydrogen bonding . The introduction of a fluorinated benzyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKCBGIXZFUCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285197 | |

| Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784181-89-1 | |

| Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784181-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine with 3-Fluorobenzyl Halides

The most straightforward route involves the reaction of pyrrolidine with 3-fluorobenzyl chloride or bromide via nucleophilic substitution. This method, described in multiple studies, proceeds under mild conditions:

General Procedure :

-

Pyrrolidine (1.0 mmol) and 3-fluorobenzyl chloride (1.0 mmol) are dissolved in benzene or toluene.

-

Triethylamine (1.0 mmol) is added to neutralize HCl byproducts.

-

The mixture is refluxed at 80°C for 24 hours, followed by filtration and solvent removal.

Key Data :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzene | 80 | 24 | 79 |

| Toluene | 110 | 18 | 85 |

| Cyclopentyl methyl ether | 130 | 18 | 60 |

This method achieves moderate to high yields but requires stoichiometric amounts of base and hazardous solvents like benzene. The use of toluene or cyclopentyl methyl ether improves safety without significantly compromising efficiency.

Catalytic N-Alkylation Using Borrowing Hydrogen Methodology

Iron-Catalyzed Coupling with 3-Fluorobenzyl Alcohol

A sustainable alternative avoids alkyl halides by employing 3-fluorobenzyl alcohol and pyrrolidine in the presence of an iron cyclopentadienone complex (Cat 3-O).

Mechanism :

-

Dehydrogenation : The iron catalyst dehydrogenates 3-fluorobenzyl alcohol to 3-fluorobenzaldehyde.

-

Imine Formation : Condensation of the aldehyde with pyrrolidine forms an imine intermediate.

-

Reduction : The iron-hydride species reduces the imine to yield 1-(3-fluorobenzyl)pyrrolidine.

Optimized Conditions :

-

Catalyst: Fe cyclopentadienone complex (0.1 mol%)

-

Solvent: Cyclopentyl methyl ether

-

Temperature: 130°C

Advantages :

Comparative Analysis of Methodologies

| Method | Yield (%) | Catalyst Loading | Solvent | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 79–85 | None | Benzene/Toluene | High (halogenated waste) |

| Iron-Catalyzed Alkylation | 60 | 0.1 mol% | CPME | Low |

| Reductive Amination | ~75 | 1–5 mol% Pd | Methanol | Moderate |

Key Observations :

-

Nucleophilic substitution remains the highest-yielding method but suffers from environmental drawbacks.

-

Iron-catalyzed alkylation offers a greener profile at the cost of slightly reduced efficiency.

-

Reductive amination balances yield and sustainability but requires additional optimization for this specific substrate.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(3-Fluorobenzyl)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features contribute to the development of compounds targeting neurological disorders, cancer, and other diseases.

Case Study: Neuronal Nitric Oxide Synthase Inhibitors

Research has demonstrated that chiral pyrrolidine derivatives, including those with fluorobenzyl substitutions, can act as potent inhibitors of neuronal nitric oxide synthase (nNOS). A study reported an efficient synthetic route to these inhibitors, emphasizing the importance of substituents like fluorobenzyl in optimizing potency and selectivity .

Table 1: Summary of Pyrrolidine Derivatives in Drug Development

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1-(3-Fluorobenzyl)pyrrolidine | nNOS | Potent Inhibitor | |

| 3-Fluorobenzyl Pyrrolidine | CK1 Kinase | Selective Inhibitor | |

| Pyrrolidine Derivatives | PPARα/γ | Dual Agonists |

Chemical Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique properties enhance reaction efficiency, making it a valuable asset in research laboratories.

Case Study: Synthesis of PPAR Agonists

Pyrrolidine derivatives have been synthesized as potent agonists at peroxisome proliferator-activated receptors (PPARs), showing significant biological activity in managing metabolic disorders. One study highlighted how modifications to the pyrrolidine scaffold improved agonistic activity at PPARα and PPARγ receptors .

Material Science Applications

In material science, 1-(3-Fluorobenzyl)pyrrolidine is explored for its potential to enhance the properties of polymers and other materials. The incorporation of this compound can lead to improved thermal stability and mechanical properties.

Biochemical Research

The compound is also significant in biochemical research, particularly in studies examining receptor interactions. Understanding these interactions contributes to elucidating drug mechanisms and developing new therapeutic strategies.

Case Study: RORγt Inverse Agonists

Recent studies have identified pyrrolidine derivatives as effective inverse agonists for RORγt, a receptor involved in autoimmune diseases. The structural characteristics imparted by the fluorobenzyl group were crucial for achieving high selectivity and potency against this target .

Agrochemical Applications

Emerging research indicates potential applications for 1-(3-Fluorobenzyl)pyrrolidine in agrochemicals. Its unique chemical properties may aid in developing new agents for crop protection and yield improvement.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The pyrrolidine ring can also contribute to the compound’s overall pharmacological profile by affecting its three-dimensional structure and interaction with biological targets.

Comparison with Similar Compounds

Positional Isomers: Meta- vs. Para-Fluorobenzyl

1-(2-Fluorobenzyl)pyrrolidine Derivatives

- and list pyrazolo-pyridine derivatives with 2-fluorobenzyl groups, such as 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride. These compounds exhibit structural similarity but differ in bioactivity due to the pyrazole ring’s presence .

Ring-Size Variants: Piperidine vs. Pyrrolidine

- 1-(3-Fluorobenzyl)piperidine (): This six-membered ring analogue was synthesized in 76% yield.

Functional Group Modifications

Sulfonyl and Silyl Derivatives

- 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine (): This derivative ($M_w = 256.28$) features a sulfonyl group, increasing electrophilicity and utility in Suzuki coupling reactions .

- 1-(Trimethylsilyl)pyrrolidine (): Used as a nucleophilic catalyst in peptide synthesis, this compound contrasts with 1-(3-Fluorobenzyl)pyrrolidine in applications due to its silyl group’s Lewis acidity .

Phenethyl and Spiro Derivatives

- 1-(2-Phenylethyl)pyrrolidine (): With a phenethyl chain ($M_w = 175.27$), this compound lacks fluorine but shares applications in neurotransmitter reuptake inhibition studies .

- Spiro[pyrrolidine-3,3′-oxindole] derivatives (): These compounds exhibit 5-HT$_6$ receptor antagonism (e.g., compound 44b, $m/z$ 297 [M+H]$^+$), demonstrating how spiro architectures enhance target selectivity compared to linear fluorobenzyl-pyrrolidines .

Biological Activity

1-(3-Fluorobenzyl)pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and its applications in various research contexts.

- Molecular Formula : C₁₂H₁₄FNO

- Molecular Weight : 223.24 g/mol

- IUPAC Name : 1-[(3-fluorophenyl)methyl]pyrrolidine

Biological Activities

1-(3-Fluorobenzyl)pyrrolidine exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that compounds similar to 1-(3-Fluorobenzyl)pyrrolidine display significant antimicrobial effects against various pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Activity : A series of derivatives based on pyrrolidine have been synthesized and evaluated for their anticancer properties. One study reported that certain derivatives exhibited notable cytotoxicity against cancer cell lines such as HCT116 and MDA-MB231, with IC50 values indicating effective concentrations for inhibiting cell growth . Specifically, compound 8b demonstrated the highest activity with an IC50 of 42.5 µg/mL against MDA-MB231 cells.

The biological activity of 1-(3-Fluorobenzyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorobenzyl moiety enhances its binding affinity to various receptors and enzymes, which modulates their activity and leads to biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Cell Membrane Integrity : Its antimicrobial properties may stem from disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Evaluation

A study published in the Egyptian Journal of Chemistry focused on synthesizing new pyrrolidine derivatives incorporating the 1,2,3-triazole pharmacophore. The anticancer activities were tested against multiple cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

This data highlights the potential of pyrrolidine derivatives as candidates for further development in cancer therapy .

Antimicrobial Testing

In another study assessing the antimicrobial activity of related compounds, it was found that several derivatives showed promising results against common bacterial strains, reinforcing the need for further exploration into their therapeutic applications.

Q & A

Q. Advanced

- Catalyst and Solvent Selection : Al₂O₃ chromatography reduces polar impurities in reductive amination . Microwave-assisted synthesis enhances regioselectivity in fluorinated analogs by reducing side reactions .

- Monitoring Techniques : TLC (e.g., hexane/EtOAC 3:1) ensures reaction completion, as demonstrated in benzaldehyde-pyrrolidine couplings .

- Temperature Control : Lower temperatures (e.g., 40–55°C) in stepwise protocols mitigate decomposition, though higher temperatures (150°C) accelerate coupling in DMF-based systems .

What analytical techniques are essential for characterizing 1-(3-Fluorobenzyl)pyrrolidine?

Q. Basic

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.93–7.32 (¹H), with ¹³C signals at δ 162.87 (d, J = 245.1 Hz, C-F) .

- Mass Spectrometry : QTOF-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 270.16593) with <3 ppm error .

- Elemental Analysis : Nitrogen content (7.5% observed vs. 7.99% calculated) validates purity in related compounds .

How do steric and electronic effects of the 3-fluorobenzyl group impact reactivity in derivatization?

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the benzyl ring, directing electrophilic substitutions meta. This influences cross-coupling reactions (e.g., Suzuki-Miyaura) requiring Pd catalysts with bulky ligands .

- Steric Effects : The benzyl group’s bulkiness hinders nucleophilic attack at the pyrrolidine nitrogen, necessitating tailored catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for heterocyclic couplings) .

What challenges arise when scaling up synthesis from lab to pilot scale?

Q. Advanced

- Purification : Column chromatography becomes impractical; distillation or recrystallization alternatives must be validated .

- Reaction Control : Exothermic steps (e.g., Boc deprotection with TFA) require precise temperature modulation .

- Solvent Recovery : DMF and EtOAc recovery systems are essential for cost-effective scaling, as highlighted in industrial protocols .

How can computational methods predict the compound’s behavior in catalytic systems?

Q. Advanced

- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) predicts reactivity in Pd-catalyzed cross-couplings .

- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies potential metabolic pathways, critical for pharmacological profiling .

What are the implications of conflicting NMR data in structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.